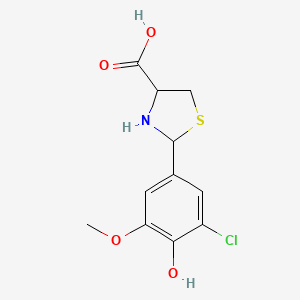![molecular formula C16H23NO5 B4291432 ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate](/img/structure/B4291432.png)
ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662, and it is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Mécanisme D'action
The mechanism of action of ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate involves the activation of AMPK, which is a cellular energy sensor. AMPK is activated by the increase in the AMP/ATP ratio, which occurs during cellular stress such as nutrient deprivation or exercise. Ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate mimics the effect of AMP on AMPK, leading to its activation. Once activated, AMPK phosphorylates various downstream targets, leading to the inhibition of fatty acid synthesis, stimulation of glucose uptake, and promotion of fatty acid oxidation.
Biochemical and Physiological Effects:
Ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models of obesity and diabetes. It has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Furthermore, it has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate in lab experiments is its potency and selectivity for AMPK activation. This compound has been shown to be a more potent activator of AMPK than other compounds such as AICAR and metformin. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for the research on ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate. One direction is to investigate its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases. Another direction is to explore its potential anticancer properties and its mechanism of action in cancer cells. Additionally, future research could focus on developing more potent and selective activators of AMPK based on the structure of ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate.
Applications De Recherche Scientifique
Ethyl 3-{[2-(4-hydroxy-2-methoxyphenyl)-1,1-dimethylethyl]amino}-3-oxopropanoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to activate AMPK, which is a key regulator of cellular energy homeostasis. This activation leads to the inhibition of fatty acid synthesis, stimulation of glucose uptake, and promotion of fatty acid oxidation. Therefore, this compound has been investigated for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
ethyl 3-[[1-(4-hydroxy-2-methoxyphenyl)-2-methylpropan-2-yl]amino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-22-15(20)9-14(19)17-16(2,3)10-11-6-7-12(18)8-13(11)21-4/h6-8,18H,5,9-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXDALWFVXICFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C)(C)CC1=C(C=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-naphthylmethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291350.png)
![2-(4-{[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4291355.png)
![ethyl 5-(4-fluorophenyl)-2-(1H-indol-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291359.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4291371.png)

![3-[(mesitylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4291394.png)
![2-(4-bromophenyl)-2-oxoethyl 3-({[4-(morpholin-4-ylsulfonyl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B4291402.png)
![6-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4291417.png)

![N-1-adamantyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4291424.png)


![4-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B4291444.png)
